molecular formula C13H20N2 B3046116 1-(2-Isopropylphenyl)piperazine CAS No. 119695-82-8

1-(2-Isopropylphenyl)piperazine

Cat. No. B3046116
M. Wt: 204.31 g/mol
InChI Key: JQQVFOBGUYOMQP-UHFFFAOYSA-N
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Patent
US04992441

Procedure details

A mixture of bis(2-chloroethyl)amine hydrochloride (19.78 g, 0.111 mole) and 200 mL of n-butanol was treated dropwise with 2-isopropylaniline (15.0 g, 0.111 mole) and the resulting mixture was stirred for 48 hr at reflux under an argon atmosphere. After cooling to room temperature, anhydrous sodium carbonate (5.86 g, 0.555 mole) was added and the reaction mixture was stirred for another 24 hr at reflux. The reaction was cooled in ice and a white precipitate was filtered off. This material was mixed thoroughly in methylene chloride and 3N sodium hydroxide until the aqueous layer was basic. The methylene chloride layer was separated, dried over anhydrous potassium carbonate, filtered and evaporated affording 6.82 g of 1-[2-(methylethyl)phenyl]piperazine as an oil. The fumarate acid salt was prepared from isopropanol/methanol and recrystallized from methanol to give a white crystalline solid, mp 188-189° C. (Ho).
Quantity
19.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14])([CH3:11])[CH3:10].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH3:10][CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[N:14]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1)[CH3:11] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
19.78 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Step Three
Name
Quantity
5.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in ice
FILTRATION
Type
FILTRATION
Details
a white precipitate was filtered off
ADDITION
Type
ADDITION
Details
This material was mixed thoroughly in methylene chloride
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(C)C1=C(C=CC=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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